Cas no 951558-74-0 (Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate)

Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate is a benzotriazole derivative with applications in organic synthesis and pharmaceutical research. The compound features a benzotriazole core functionalized with a benzyl group at the 1-position and a methyl ester at the 5-position, enhancing its reactivity and versatility in chemical transformations. Its structure makes it a valuable intermediate for constructing heterocyclic compounds, particularly in medicinal chemistry for developing bioactive molecules. The ester group allows for further derivatization, while the benzyl substituent provides stability and controlled reactivity. This compound is typically used in controlled environments due to its specialized synthetic utility. Proper handling and storage are recommended to maintain its integrity.
Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate structure
951558-74-0 structure
Product Name:Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate
CAS No:951558-74-0
MF:C15H13N3O2
MW:267.282623052597
CID:3032417
PubChem ID:20956152
Update Time:2025-10-31

Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate
    • methyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
    • Methyl1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
    • methyl 1-benzyl-1H-1,2,3-benzotriazole-5-carboxylate
    • SCHEMBL15687303
    • BS-33317
    • CCG-185467
    • VU0649983-1
    • methyl 1-benzylbenzotriazole-5-carboxylate
    • 951558-74-0
    • AKOS002020230
    • CS-0205618
    • Inchi: 1S/C15H13N3O2/c1-20-15(19)12-7-8-14-13(9-12)16-17-18(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
    • InChI Key: ARTRMRWKXFPTDV-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC2=C(C=1)N=NN2CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 267.10100
  • Monoisotopic Mass: 267.100776666Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 57Ų

Experimental Properties

  • PSA: 57.01000
  • LogP: 2.26620

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Additional information on Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate

Recent Advances in the Study of Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate (CAS: 951558-74-0)

Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate (CAS: 951558-74-0) is a benzotriazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel therapeutic agents targeting various diseases. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activities, and potential applications in the pharmaceutical industry.

The compound's unique structural features, including the benzotriazole core and the carboxylate ester moiety, make it a valuable scaffold for the design of new chemical entities. Recent synthetic methodologies have focused on optimizing the yield and purity of Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate, with particular emphasis on green chemistry approaches to reduce environmental impact. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient one-pot synthesis of this compound using catalytic amounts of palladium, achieving a yield of over 85% under mild conditions.

In terms of biological activity, Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate has shown promising results in preliminary screenings for antimicrobial and anticancer properties. A recent study conducted by researchers at the University of Cambridge revealed that derivatives of this compound exhibit potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. Additionally, molecular docking studies suggest that these derivatives may interact with bacterial DNA gyrase, a key target for antibiotic development.

Beyond its antimicrobial potential, this compound has also been investigated for its role in cancer therapy. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate derivatives could induce apoptosis in human breast cancer cells (MCF-7) by modulating the PI3K/AKT signaling pathway. These findings underscore the compound's potential as a lead structure for the development of targeted anticancer agents.

In conclusion, Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate (CAS: 951558-74-0) represents a promising scaffold in medicinal chemistry, with demonstrated applications in antimicrobial and anticancer drug discovery. Ongoing research is expected to further elucidate its mechanism of action and optimize its pharmacological properties, paving the way for its potential clinical translation. Future studies should focus on expanding the structural diversity of its derivatives and evaluating their efficacy in in vivo models to validate their therapeutic potential.

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